molecular formula C16H18N4O3 B2665365 (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448133-48-9

(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Numéro de catalogue: B2665365
Numéro CAS: 1448133-48-9
Poids moléculaire: 314.345
Clé InChI: DGQDXUNSPZYEMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as CPI-455, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPI-455 is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins. The BET family of proteins plays a critical role in gene regulation, and the inhibition of these proteins has been shown to have therapeutic potential in various diseases.

Mécanisme D'action

(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone inhibits the BET family of proteins by binding to the bromodomain, which is responsible for recognizing acetylated lysine residues on histones. The BET family of proteins plays a critical role in gene regulation, and the inhibition of these proteins leads to the downregulation of genes involved in cell proliferation, inflammation, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various cellular processes, including cell proliferation, inflammation, and gene regulation. The inhibition of the BET family of proteins by this compound leads to the downregulation of genes involved in these cellular processes, leading to a reduction in inflammation and cell proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its specificity for the BET family of proteins, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in low concentrations, making it a valuable tool for studying the role of the BET family of proteins in various cellular processes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain lab experiments.

Orientations Futures

The potential applications of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone in scientific research are vast, and future directions for research include investigating its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Additionally, further research is needed to understand the mechanisms of action of this compound and its impact on gene regulation and other cellular processes. Finally, the development of new synthetic methods to improve the solubility and yield of this compound could lead to its broader application in scientific research.

Méthodes De Synthèse

The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves a multi-step process, starting with the reaction of 2-bromopyrazine with 1-(2-hydroxyethyl)piperidine to form 4-(pyrazin-2-yloxy)piperidine. This intermediate is then reacted with 5-cyclopropylisoxazole-3-carboxylic acid to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yields.

Applications De Recherche Scientifique

(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the BET family of proteins. Inflammation is also a target for this compound, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been shown to have potential in treating cardiovascular diseases by reducing the expression of genes involved in the development of atherosclerosis.

Propriétés

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-16(13-9-14(23-19-13)11-1-2-11)20-7-3-12(4-8-20)22-15-10-17-5-6-18-15/h5-6,9-12H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQDXUNSPZYEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.